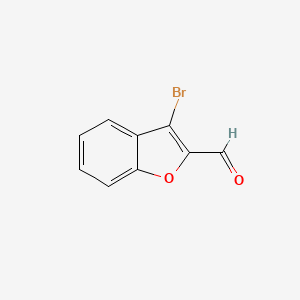

3-Bromo-1-benzofuran-2-carbaldehyde

Description

3-Bromo-1-benzofuran-2-carbaldehyde is a halogenated benzofuran derivative featuring a bromine atom at the 3-position and an aldehyde group at the 2-position of the benzofuran core. This compound is of significant interest in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety and the electron-withdrawing effects of bromine, which influence its reactivity and intermolecular interactions. It is commonly utilized as a precursor in the synthesis of heterocyclic compounds, ligands for catalysis, and bioactive molecules .

The crystal structure of this compound has been resolved using X-ray crystallography, with refinement performed via the SHELXL program . Structural visualization tools such as ORTEP-3 have been employed to generate accurate molecular diagrams, highlighting its planar benzofuran ring system and the spatial orientation of substituents .

Properties

IUPAC Name |

3-bromo-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHLNJBEPAUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491564 | |

| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38281-52-6 | |

| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of 1-benzofuran-2-carbaldehyde. One common method is the bromination of 1-benzofuran-2-carbaldehyde using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of brominating agent and reaction conditions may vary depending on the scale of production and the desired purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine atom with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3-Bromo-1-benzofuran-2-carboxylic acid.

Reduction: 3-Bromo-1-benzofuran-2-methanol.

Substitution: 3-Methoxy-1-benzofuran-2-carbaldehyde.

Scientific Research Applications

3-Bromo-1-benzofuran-2-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It is employed in the synthesis of fluorescent probes and sensors for biological imaging and detection.

Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using SHELXL, ensuring high precision in bond length and angle measurements . Visualization via ORTEP-3 enables clear differentiation of substituent effects on molecular geometry .

Biological Activity

3-Bromo-1-benzofuran-2-carbaldehyde is a notable compound within the benzofuran family, characterized by its unique structural features, including a bromine atom at the 3-position and an aldehyde group at the 2-position. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it is being explored for potential therapeutic applications.

The molecular formula of this compound is C₉H₅BrO₂. The presence of the bromine atom enhances its reactivity, making it a candidate for various chemical modifications that could lead to biologically active derivatives. Several synthetic routes have been documented, typically involving bromination of benzofuran derivatives followed by formylation reactions to introduce the aldehyde functional group.

Biochemical Interactions

This compound interacts with various biological molecules, primarily through enzyme inhibition. It has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the oxidative stress response in cells. This inhibition can lead to altered metabolic pathways and enhanced cellular responses to stress.

Cellular Effects

The compound has shown significant effects on cell signaling pathways associated with apoptosis and proliferation. Specifically, it can induce apoptosis in cancer cells by activating intrinsic pathways that involve the release of cytochrome c from mitochondria and subsequent caspase activation . This mechanism positions it as a potential anticancer agent.

Biological Activity

The biological activity of this compound encompasses a range of effects:

Cytotoxicity Assays

In a study evaluating the cytotoxic properties of various benzofuran derivatives, this compound was tested against human cancer cell lines. The results indicated a notable decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting strong antiproliferative activity compared to controls .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | HeLa (cervical) | 15 | Induces apoptosis |

| MCF7 (breast) | 12 | Significant growth inhibition | |

| A549 (lung) | 20 | Moderate cytotoxicity |

Temporal and Dosage Effects

The biological effects of this compound vary with dosage. At lower concentrations, it appears to exert protective effects against oxidative stress; however, higher doses lead to increased apoptosis in cancer cells. Longitudinal studies indicate that prolonged exposure can enhance its cytotoxic effects due to accumulated cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.